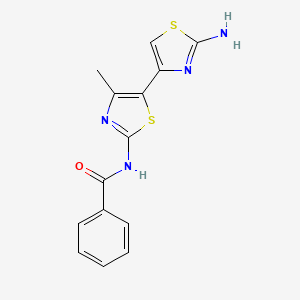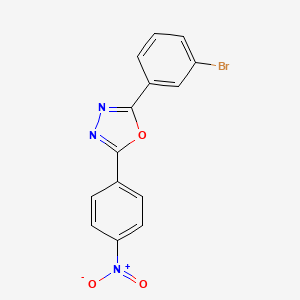![molecular formula C13H20N2OS B5588057 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride](/img/structure/B5588057.png)
1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride, also known as TAT2, is a synthetic compound that has been widely used in scientific research. It belongs to the family of thienyl-containing compounds that have been shown to have various biological activities.
作用機序
The mechanism of action of 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride is not fully understood. However, it has been shown to inhibit the activity of PKC isoforms, which are involved in various signaling pathways. 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in inflammation and immune responses.
Biochemical and physiological effects:
1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons against oxidative stress. 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has also been shown to modulate the activity of ion channels and transporters, which are involved in various physiological processes.
実験室実験の利点と制限
1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It is also stable and can be stored for long periods of time. However, 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has some limitations. It is a small molecule that may not penetrate cellular membranes and may have limited bioavailability. Additionally, 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride may have off-target effects, which may complicate data interpretation.
将来の方向性
There are several future directions for the research on 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride. One direction is to study its role in the regulation of ion channels and transporters, which are involved in various physiological processes. Another direction is to study its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, the development of 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride derivatives with improved bioavailability and specificity may enhance its utility as a research tool and therapeutic agent.
合成法
The synthesis of 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride is a multi-step process that involves the reaction of 2-thiophenecarboxaldehyde with 3-amino-1-azepanamine in the presence of acetic anhydride and sodium acetate to form the intermediate product, 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanol. The intermediate is then reacted with hydrochloric acid to obtain the final product, 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride. The purity of 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has also been used to study the role of protein-protein interactions in various signaling pathways. Additionally, 1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride has been used as a probe to study the structure and function of proteins, such as the protein kinase C (PKC) isoforms.
特性
IUPAC Name |
1-[4-[(3-aminoazepan-1-yl)methyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10(16)13-6-11(9-17-13)7-15-5-3-2-4-12(14)8-15/h6,9,12H,2-5,7-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHCRLIDOPSXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCCCC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3-Aminoazepan-1-yl)methyl]-2-thienyl}ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate](/img/structure/B5587985.png)
![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)
![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)
![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)

![N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide](/img/structure/B5588016.png)

![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)
![methyl N-cyano-N-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5588025.png)

![2,3-difluoro-4-methoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5588035.png)


![N-benzyl-2-[3-benzyl-2-(4-bromophenyl)-1,3-oxazolidin-4-yl]acetamide](/img/structure/B5588072.png)